molecular formula C7H17ClN2O B13625403 N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride

N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride

Cat. No.: B13625403
M. Wt: 180.67 g/mol
InChI Key: FSMQNZZXGUWHKE-UHFFFAOYSA-N
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Description

N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride is a chemical compound with a molecular formula of C7H16ClNO It is an amide derivative that features both an N-methyl group and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride typically involves the reaction of N-methylpropanamide with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-methylpropanamide
  • Isopropylamine
  • N-methyl-3-aminopropanamide

Uniqueness

N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride is unique due to its combination of an N-methyl group and an isopropylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

N-methyl-3-(propan-2-ylamino)propanamide;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-6(2)9-5-4-7(10)8-3;/h6,9H,4-5H2,1-3H3,(H,8,10);1H

InChI Key

FSMQNZZXGUWHKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC(=O)NC.Cl

Origin of Product

United States

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